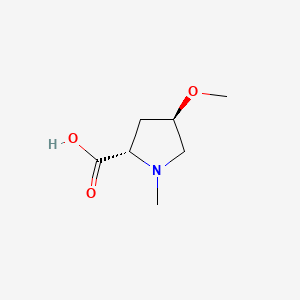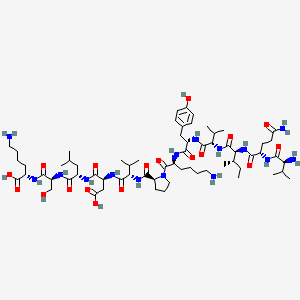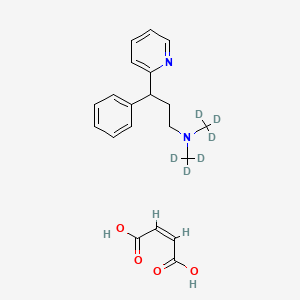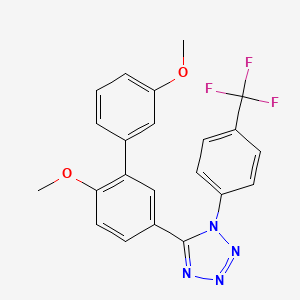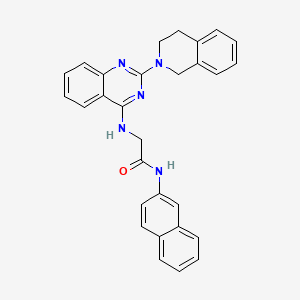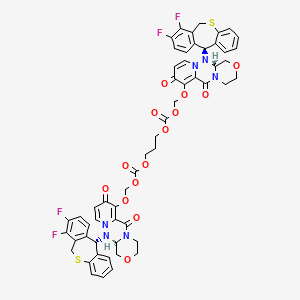
Cap-dependent endonuclease-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-12 is a potent inhibitor of cap-dependent endonuclease, an enzyme crucial for the transcription of viral RNA. This compound has shown significant antiviral activity, particularly against influenza viruses. It is known for its low cytotoxicity and high efficacy in inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-12 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are often tested for their antiviral activity and other biological properties .
Scientific Research Applications
Cap-dependent endonuclease-IN-12 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and transcription processes.
Medicine: Investigated for its potential as an antiviral drug, particularly against influenza viruses.
Industry: Utilized in the development of new antiviral agents and therapeutic strategies.
Mechanism of Action
Cap-dependent endonuclease-IN-12 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. The compound binds to the active site of the enzyme, preventing it from cleaving the capped RNA and thereby blocking viral replication. This mechanism involves interactions with specific amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor with similar antiviral activity.
Tanshinone I: A compound with broad-spectrum antiviral effects, including inhibition of cap-dependent endonuclease.
Uniqueness
Cap-dependent endonuclease-IN-12 is unique due to its high potency and low cytotoxicity compared to other similar compounds. Its specific interactions with the enzyme’s active site make it a highly effective inhibitor, providing a strong basis for its use in antiviral research and drug development .
Properties
Molecular Formula |
C55H46F4N6O14S2 |
|---|---|
Molecular Weight |
1155.1 g/mol |
IUPAC Name |
3-[[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethoxycarbonyloxy]propyl [(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl carbonate |
InChI |
InChI=1S/C55H46F4N6O14S2/c56-36-12-10-30-34(44(36)58)26-80-40-8-3-1-6-32(40)46(30)64-42-24-72-22-18-60(42)52(68)48-50(38(66)14-16-62(48)64)76-28-78-54(70)74-20-5-21-75-55(71)79-29-77-51-39(67)15-17-63-49(51)53(69)61-19-23-73-25-43(61)65(63)47-31-11-13-37(57)45(59)35(31)27-81-41-9-4-2-7-33(41)47/h1-4,6-17,42-43,46-47H,5,18-29H2/t42-,43-,46+,47+/m1/s1 |
InChI Key |
VUKCYBBRSFTCRL-QAUMXGQASA-N |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OCOC(=O)OCCCOC(=O)OCOC7=C8C(=O)N9CCOC[C@H]9N(N8C=CC7=O)[C@H]1C2=C(CSC3=CC=CC=C13)C(=C(C=C2)F)F |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OCOC(=O)OCCCOC(=O)OCOC7=C8C(=O)N9CCOCC9N(N8C=CC7=O)C1C2=C(CSC3=CC=CC=C13)C(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)
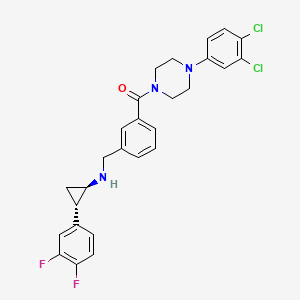
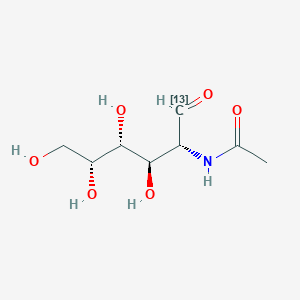
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)
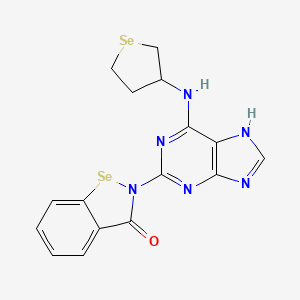
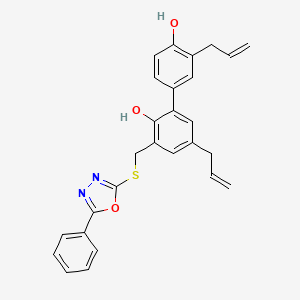
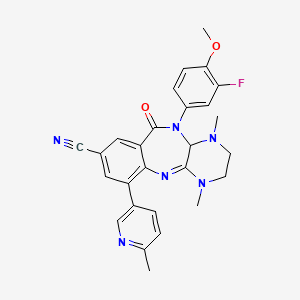
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
